Cas no 1075719-87-7 (2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Ethylphenylboronic acid pinacol ester
- AMTB641
- CS-0152515
- AKOS017549778
- AS-2635
- DB-253195
- 1075719-87-7
- MFCD18643353
- EN300-1425851
- SY105129
- A895418
- (4-Ethylphenyl)boronic acid pinacol ester
- SCHEMBL11300523
-
- MDL: MFCD18643353
- Inchi: 1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
- InChI Key: RWANCHDMVNWYHW-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(CC)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 232.16300
- Monoisotopic Mass: 232.1634601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: No data available
- Density: 0.97±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 313.0±21.0 °C at 760 mmHg
- Flash Point: 143.1±22.1 °C
- PSA: 18.46000
- LogP: 2.54820
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112561-25g |
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1075719-87-7 | 97% | 25g |
$424.20 | 2023-09-04 | |
| TRC | B433993-100mg |
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1075719-87-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B433993-250mg |
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1075719-87-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B433993-500mg |
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1075719-87-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B433993-1g |
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1075719-87-7 | 1g |
$ 80.00 | 2022-06-07 | ||
| Matrix Scientific | 102300-500mg |
4-Ethylphenylboronic acid pinacol ester, >95% |
1075719-87-7 | >95% | 500mg |
$62.00 | 2023-09-10 | |
| Matrix Scientific | 102300-1g |
4-Ethylphenylboronic acid pinacol ester, >95% |
1075719-87-7 | >95% | 1g |
$83.00 | 2023-09-10 | |
| Matrix Scientific | 102300-5g |
4-Ethylphenylboronic acid pinacol ester, >95% |
1075719-87-7 | >95% | 5g |
$249.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E854599-200mg |
4-Ethylphenylboronic acid pinacol ester |
1075719-87-7 | ≥98% | 200mg |
¥48.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E854599-1g |
4-Ethylphenylboronic acid pinacol ester |
1075719-87-7 | ≥98% | 1g |
¥142.00 | 2022-01-11 |
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1075719-87-7)
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1075719-87-7, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its tetramethyl-substituted dioxaborolane core and an ethylphenyl side chain, make it a versatile building block for the development of novel chemical entities.
The dioxaborolane moiety in this compound is particularly noteworthy due to its stability and reactivity under various conditions. Boron-containing dioxolanes have been extensively studied for their role in facilitating Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis. The presence of the tetramethyl group further enhances the stability of the boron center, making it more resistant to hydrolysis and oxidation. This stability is crucial for applications where harsh reaction conditions are required.
In recent years, there has been a surge in research focused on developing new boron reagents for pharmaceutical applications. The ethylphenyl substituent in 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces a lipophilic character to the molecule, which can be beneficial for improving solubility and bioavailability in drug candidates. This feature has made it an attractive intermediate for the synthesis of small-molecule drugs targeting various therapeutic areas.
One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. Boron-containing compounds have shown promise as both diagnostic tools and therapeutic agents in cancer treatment. The ability to incorporate boron into molecular frameworks allows for the design of prodrugs that can selectively target tumor cells. For instance, researchers have explored the use of boronated derivatives in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT), where the boron atom acts as a neutron absorber to deliver targeted radiation to cancerous tissues.
Recent studies have highlighted the utility of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor for synthesizing novel kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often overexpressed or mutated in cancer cells. By designing molecules that specifically inhibit kinase activity, researchers can disrupt aberrant signaling networks that drive tumor growth. The boron atom in this compound can be used to link different pharmacophores together, creating highly specific inhibitors with improved pharmacokinetic properties.
The synthesis of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of a suitable boronic acid derivative followed by reaction with a dioxaborolane reagent under controlled conditions. The use of palladium catalysts often facilitates these transformations efficiently. The high yield and purity obtained from these synthetic routes make this compound a valuable asset for industrial-scale production.
From a mechanistic standpoint, the reactivity of this compound is governed by the principles of organoboron chemistry. The boron center is highly electrophilic due to its coordination with oxygen atoms in the dioxaborolane ring. This electrophilicity allows it to undergo nucleophilic addition reactions with various substrates containing active methylene groups or other nucleophiles. Such reactions are fundamental to many cross-coupling protocols used in modern drug discovery.
The pharmaceutical industry has been particularly interested in developing new methodologies for incorporating boron into drug candidates due to its unique properties as an imaging agent and potential therapeutic moiety. For example, radiopharmaceuticals containing boron atoms have been used in positron emission tomography (PET) scans for cancer diagnosis. The ability to functionalize boron-containing compounds with different groups opens up endless possibilities for creating tailored molecules with specific biological activities.
In conclusion,2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1075719-87-7) represents a significant advancement in organoboron chemistry with far-reaching implications for pharmaceutical research and development. Its unique structural features make it an invaluable tool for constructing complex molecular architectures essential for drug discovery efforts aimed at treating various diseases including cancer.
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